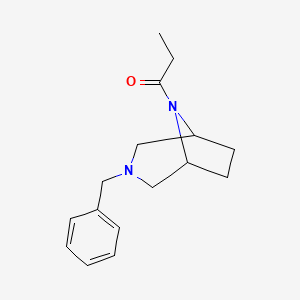

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

描述

3-Benzyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (CAS: 63978-12-1) is a bicyclic heterocyclic compound with the molecular formula C₁₆H₂₂N₂O and a molecular weight of 258.36 g/mol . The structure consists of a rigid 3,8-diazabicyclo[3.2.1]octane core, substituted at the N3 position with a benzyl group and at the N8 position with a propionyl moiety. This compound belongs to a class of µ-opioid receptor ligands with demonstrated analgesic properties, though its activity is highly dependent on substituent orientation and electronic effects .

属性

CAS 编号 |

63978-12-1 |

|---|---|

分子式 |

C16H22N2O |

分子量 |

258.36 g/mol |

IUPAC 名称 |

1-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |

InChI |

InChI=1S/C16H22N2O/c1-2-16(19)18-14-8-9-15(18)12-17(11-14)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |

InChI 键 |

MAQBLRFYCNOQJD-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)N1C2CCC1CN(C2)CC3=CC=CC=C3 |

产品来源 |

United States |

准备方法

Stepwise Functionalization Approach

Method A: Benzylation Followed by Propionylation

Synthesis of 3,8-diazabicyclo[3.2.1]octane Core

- Typically prepared via cycloaddition reactions involving azomethine ylides and acrylate derivatives, yielding the core scaffold in moderate to high yield.

$$

\text{3-propionyl-3,8-diazabicyclo[3.2.1]octane} + \text{Benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{acetone, reflux}} \text{3-Benzyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane}

$$

Method B: Protection-Deprotection Sequence

Alternative Synthetic Sequences

Method C: Sequential Acylation and Alkylation

- The order of introduction of benzyl and propionyl groups can be reversed, depending on the desired selectivity and available starting materials.

- For example, starting from 3-benzyl-3,8-diazabicyclo[3.2.1]octane, propionylation at the 8-position can be achieved using propionic anhydride in dichloromethane, often in the presence of a base such as triethylamine.

Reaction Conditions and Yields

Comparative Analysis with Analogous Compounds

The table below summarizes the differences in synthetic approach and reactivity for related diazabicyclooctane derivatives:

| Compound Name | Key Synthetic Step | Unique Features |

|---|---|---|

| 3-Benzyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane | Benzylation + Propionylation | Both benzyl and propionyl groups |

| 3-Benzyl-3,8-diazabicyclo[3.2.1]octane | Benzylation only | Lacks propionyl, less hydrophobic |

| 8-Propionyl-3,8-diazabicyclo[3.2.1]octane | Propionylation only | Lacks benzyl group |

In-Depth Research Findings

- The order of functional group introduction can influence regioselectivity and overall yield.

- Use of protecting groups (e.g., BOC) is common to prevent undesired side reactions during multi-step syntheses.

- Hydrogenation (Pd/C, ethanol) is used for deprotection and to remove sensitive substituents if needed.

- Final purification is typically achieved by flash chromatography using cyclohexane/ethyl acetate mixtures.

Summary Table: Key Preparation Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazabicyclooctane core formation | Azomethine ylide cycloaddition | 51–73 | Scaffold generation |

| Benzylation (N-alkylation) | Benzyl chloride, K₂CO₃, acetone, reflux | 85–90 | Overnight reaction |

| Propionylation (N-acylation) | Propionic anhydride, CH₂Cl₂, base | 85–95 | Room temp or mild heating |

| BOC protection/deprotection (optional) | Di-tert-butyl dicarbonate, acid/H₂, Pd/C | 90–97 | Regioselectivity control |

| Purification | Flash chromatography, extraction | Quantitative | Cyclohexane/ethyl acetate |

化学反应分析

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: The compound is used in the production of various chemical products and materials

作用机制

The mechanism of action of 3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Substituent Position and Isomerism

The pharmacological profile of 3,8-diazabicyclo[3.2.1]octane derivatives is sensitive to the positions of substituents on the nitrogen atoms. For example:

- 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b) and its isomer 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b) exhibit distinct µ-opioid receptor affinities due to differences in the orientation of the cinnamyl chain. X-ray crystallography revealed that the para-nitro group in 2b stabilizes a conformation that enhances receptor binding, whereas 1b shows reduced activity .

- 3-Benzyl-3,8-diazabicyclo[3.2.1]octane (CAS: 67571-90-8), lacking the N8 propionyl group, has a lower molecular weight (202.30 g/mol) and reduced lipophilicity, which may explain its inferior pharmacological activity compared to the propionyl-substituted analogue .

Table 1: Impact of Substituent Position on Pharmacological Activity

Homologs and Acyl Group Modifications

Elongation or branching of the acyl group at N8 significantly alters receptor interactions:

- 8-n-Butyroyl-3-p-nitrocinnamyl-3,8-diazabicyclo[3.2.1]octane (1c) and 8-pivaloyl-3-p-nitrocinnamyl-3,8-diazabicyclo[3.2.1]octane (1d) were synthesized to probe steric effects. Quantum mechanical calculations showed that bulkier groups (e.g., pivaloyl) reduce µ-receptor affinity due to steric hindrance, whereas butyroyl maintains moderate activity .

- The parent compound 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1a) exhibits high analgesic activity, but bivalent ligands derived from it (e.g., 2a-d ) showed negligible opioid receptor binding, indicating that dimerization disrupts critical pharmacophore interactions .

Comparison with Morphine and Para-Substituted Derivatives

- Morphine: The rigid structure of morphine provides high µ-receptor affinity but is associated with tolerance and dependence. In contrast, 3,8-diazabicyclo[3.2.1]octane derivatives like N-3(8)-arylpropenyl-N-8(3)-propionyl analogues (1A,B) exhibit comparable analgesia with reduced physical dependence. Para-substituents (e.g., NO₂ or Cl) on the arylpropenyl moiety further enhance selectivity and mitigate tolerance .

- 3-Benzyl-8-propionyl vs. 8-Benzyl-3-propionyl Isomers : Positional isomerism affects electronic distribution and steric bulk, leading to differences in receptor docking. For example, 8-benzyl-3-propionyl derivatives (e.g., 8-benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine ) show divergent biological profiles, including anticholinergic activity, underscoring the importance of substitution patterns .

Table 2: Key Pharmacological Parameters of Selected Analogues

Structural and Electronic Insights

- For instance, the propionyl group in the target compound adopts a conformation that mimics the tyrosine moiety in endogenous opioids .

- Electronic Effects: Nitro or halogen substituents on the arylpropenyl chain enhance electron-withdrawing effects, stabilizing receptor-ligand interactions. This is evident in the high µ-affinity of 2b compared to non-substituted analogues .

生物活性

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane, a bicyclic compound with the molecular formula C16H22N2O and a molecular weight of 258.36 g/mol, has garnered attention in biological research due to its unique structural properties and potential pharmacological applications. This compound is characterized by a benzyl group and a propionyl substituent, which enable it to interact with various biological targets, particularly receptors involved in pain modulation and neurotransmission.

- Molecular Formula : C16H22N2O

- Molecular Weight : 258.36 g/mol

- Density : 1.117 g/cm³

- Boiling Point : 400.7°C at 760 mmHg

- Flash Point : 170.5°C

The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system:

- Opioid Receptors : The compound has been shown to influence the binding affinity and activity of opioid receptors, which are critical in pain modulation and other physiological processes. Depending on the context, it may act as either an agonist or antagonist, affecting various signaling pathways within cells .

- Serotonin Receptors : Research indicates that it also interacts with serotonin receptors, particularly in nematodes, affecting movement and reproductive behaviors.

Biological Activity Data

| Biological Target | Effect | Reference |

|---|---|---|

| Opioid Receptors | Modulates binding affinity | |

| Serotonin Receptors | Influences movement and reproduction |

Study on Analgesic Activity

A study highlighted the analgesic properties of derivatives of diazabicyclo compounds similar to this compound. The results demonstrated significant pain relief in animal models when these compounds were administered, suggesting their potential use in developing new analgesic medications .

Interaction with Nematodes

In a separate investigation focusing on nematodes, it was found that this compound affected both locomotion and reproductive behaviors through its action on serotonin receptors. This study underscores the compound's versatility in influencing biological systems beyond traditional mammalian models.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that incorporate various acyl groups into the diazabicyclo framework . Its structural characteristics make it a valuable tool for studying biological processes and interactions, as well as a potential candidate for pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。